8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline
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Overview
Description
8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline is a chemical compound with the molecular formula C13H14N2O2S and a molecular weight of 262.33 g/mol . This compound is characterized by a quinoline core substituted with a nitro group at the 5-position and a sulfanyl group at the 8-position, which is further substituted with a 2-methylpropyl group . It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline typically involves multi-step organic reactions. The final step involves the alkylation of the sulfanyl group with 2-methylpropyl halide under basic conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for cost, yield, and purity.
Chemical Reactions Analysis
8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., tin(II) chloride), and nucleophiles (e.g., alkyl halides). The major products formed from these reactions include sulfoxides, sulfones, and amino derivatives .
Scientific Research Applications
8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The sulfanyl group may also play a role in modulating the compound’s reactivity and interactions with biological targets .
Comparison with Similar Compounds
8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline can be compared with other nitroquinoline derivatives, such as:
5-Nitroquinoline: Lacks the sulfanyl and 2-methylpropyl groups, resulting in different chemical and biological properties.
8-Sulfanyl-5-nitroquinoline: Similar structure but without the 2-methylpropyl group, leading to differences in reactivity and biological activity.
8-[(2-Methylpropyl)sulfanyl]-quinoline:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
8-(2-methylpropylsulfanyl)-5-nitroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-9(2)8-18-12-6-5-11(15(16)17)10-4-3-7-14-13(10)12/h3-7,9H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSKQXMKAPDMKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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